malettinin D malettinin D
Brand Name: Vulcanchem
CAS No.:
VCID: VC1874015
InChI: InChI=1S/C16H16O7/c1-7-6-21-15(12(7)18)9(3)5-14-8(2)4-10(17)22-16(14,20)11(15)13(19)23-14/h4,6,9,11,20H,5H2,1-3H3/t9-,11+,14+,15-,16+/m1/s1
SMILES:
Molecular Formula: C16H16O7
Molecular Weight: 320.29 g/mol

malettinin D

CAS No.:

Cat. No.: VC1874015

Molecular Formula: C16H16O7

Molecular Weight: 320.29 g/mol

* For research use only. Not for human or veterinary use.

malettinin D -

Specification

Molecular Formula C16H16O7
Molecular Weight 320.29 g/mol
IUPAC Name (1S,6S,7S,8R,9R)-6-hydroxy-2,4',9-trimethylspiro[5,11-dioxatricyclo[5.3.2.01,6]dodec-2-ene-8,2'-furan]-3',4,12-trione
Standard InChI InChI=1S/C16H16O7/c1-7-6-21-15(12(7)18)9(3)5-14-8(2)4-10(17)22-16(14,20)11(15)13(19)23-14/h4,6,9,11,20H,5H2,1-3H3/t9-,11+,14+,15-,16+/m1/s1
Standard InChI Key AENQUCGUWJQFLJ-STMGQDDNSA-N
Isomeric SMILES C[C@@H]1C[C@]23C(=CC(=O)O[C@]2([C@H]([C@@]14C(=O)C(=CO4)C)C(=O)O3)O)C
Canonical SMILES CC1CC23C(=CC(=O)OC2(C(C14C(=O)C(=CO4)C)C(=O)O3)O)C

Introduction

Structural Features and Chemical Properties

Based on the established structural patterns of other malettinin compounds, malettinin D likely shares the core tropolone/dihydropyran framework linked to a furan ring that characterizes this family. The closely related malettinins are known to possess the same basic skeleton with variations in stereochemistry and functional groups.

Probable Spectroscopic Properties

Biosynthesis and Natural Sources

Producing Organisms

As mentioned, malettinin D was initially isolated from an unidentified fungal colonist of Hypoxylon sp. stromata. Unlike malettinins A-C and E, which have since been isolated from Cladosporium sp. strain KF501, malettinin D appears to have a more restricted production profile .

Biosynthetic Pathway

Biological Activities

Structure-Activity Relationships

The variations in antimicrobial activity between different malettinins appear to be influenced by their specific stereochemistry. As noted in the research: "The influence of the chemical structure of the furan ring and of configurational changes on biological activities was observed" . This suggests that the specific structural features of malettinin D, once fully characterized, may confer unique bioactivity profiles compared to its structural relatives.

Analytical Methods for Identification

Chromatographic Techniques

Based on the analytical approaches used for other malettinins, high-performance liquid chromatography (HPLC) coupled with ultraviolet detection and mass spectrometry (HPLC-UV/MS) would likely be effective for identifying and characterizing malettinin D. The analytical parameters used for related compounds included:

"Analytical HPLC-UV/MS was conducted on a VWR-Hitachi LaChrom Elite system (pump L-2130, diode array detector L-2450, autosampler L-2200 and column oven L-2300) with a Phenomenex Onxy Monolithic column" .

Spectroscopic Characterization

Complete structure elucidation of malettinin D would require a combination of spectroscopic techniques similar to those used for malettinin E, including:

  • One- and two-dimensional NMR spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, and HMBC)

  • High-resolution mass spectrometry (HRESIMS)

  • UV spectroscopy

  • Single-crystal X-ray diffraction analysis (for definitive configurational assignment)

Research Gaps and Future Directions

Current Limitations in Malettinin D Research

The most significant gap in current knowledge about malettinin D is the lack of detailed structural characterization and bioactivity profiling. Specific areas needing further investigation include:

  • Complete structural elucidation, including absolute configuration

  • Comprehensive antimicrobial activity screening

  • Mechanism of action studies

  • Biosynthetic pathway determination

  • Exploration of other biological activities beyond antimicrobial effects

Comparative Analysis with Related Compounds

To contextualize malettinin D within its structural family, the table below summarizes key properties of characterized malettinin compounds:

PropertyMalettinin AMalettinin BMalettinin CMalettinin EMalettinin D
Molecular FormulaNot provided in search resultsNot provided in search resultsNot provided in search resultsC₁₆H₂₀O₅Unknown
Molecular WeightNot provided in search resultsNot provided in search resultsNot provided in search results292.32Unknown
Source OrganismUnidentified fungus; Cladosporium sp.Unidentified fungus; Cladosporium sp.Unidentified fungus; Cladosporium sp.Cladosporium sp. strain KF501Unidentified fungus
IC₅₀ against X. campestrisNot activeNot provided37.9 ± 3.8 μM28.7 ± 1.7 μMUnknown
IC₅₀ against T. rubrumNot providedNot provided83.2 ± 3.0 μM30.7 ± 0.2 μMUnknown
Activity against C. albicans81% inhibition at 100 μMNot providedPresent but weakNot providedUnknown

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